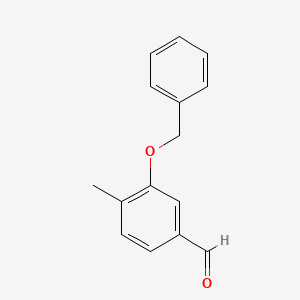
3-(Benzyloxy)-4-methylbenzaldehyde
Overview
Description
3-(Benzyloxy)-4-methylbenzaldehyde is an organic compound. It’s a derivative of benzaldehyde, with a benzyloxy group (benzyl and oxygen) attached to the third carbon and a methyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-4-methylbenzaldehyde consists of a benzene ring with a benzyloxy group and a methyl group attached. The benzyloxy group itself consists of a benzene ring attached to an oxygen atom .Scientific Research Applications
Catalytic Oxidation
3-(Benzyloxy)-4-methylbenzaldehyde is a product of catalytic oxidation processes. The research by Wu et al. (2016) highlights the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to corresponding aldehydes in water, achieving high yields and functional group tolerance. This method can produce 4-methylbenzaldehyde on a multi-gram scale without the need for organic solvents or surfactants (Wu et al., 2016).
Fluorescent pH Sensor
The compound 3-[(3-benzyloxy pyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, a derivative of 3-(Benzyloxy)-4-methylbenzaldehyde, has been identified as a selective and sensitive fluorescent pH sensor. Saha et al. (2011) found that it exhibits a significant increase in fluorescence intensity across a specific pH range, useful for biological studies (Saha et al., 2011).
Organic Synthesis
In organic chemistry, 3-(Benzyloxy)-4-methylbenzaldehyde is synthesized through various chemical reactions. For instance, Yong-zhong (2011) reports the synthesis of 4-benzyloxy-2-methoxybenzaldehyde via O-alkylation and Vilsmeier-Hack reactions, with an overall yield of 82.26% (Yong-zhong, 2011).
Pharmaceutical Applications
The compound has implications in pharmaceutical research as well. For instance, Otterlo et al. (2004) describe the transformation of 2-bromo-3-hydroxybenzaldehyde into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, a compound with potential pharmaceutical applications (Otterlo et al., 2004).
Safety and Hazards
While specific safety and hazard information for 3-(Benzyloxy)-4-methylbenzaldehyde is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
properties
IUPAC Name |
4-methyl-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDZOTZLOZAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-methylbenzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


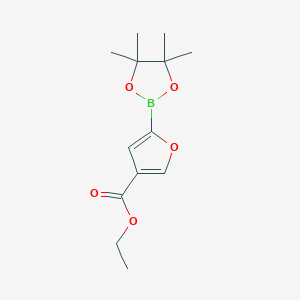
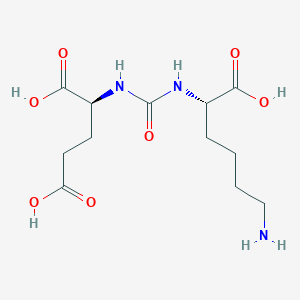

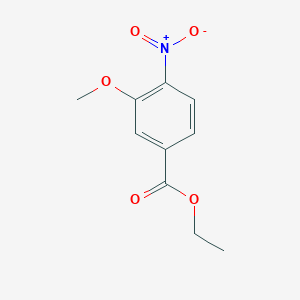

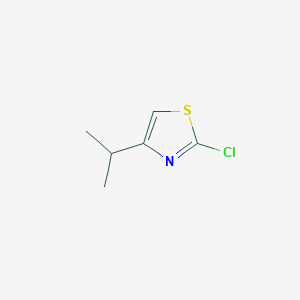
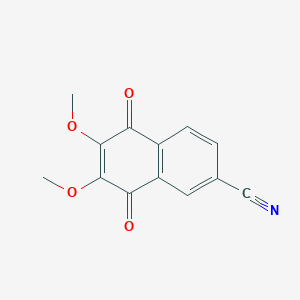
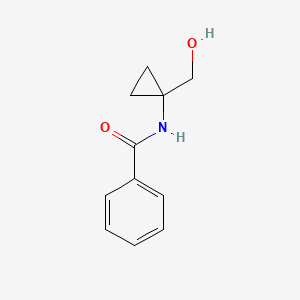

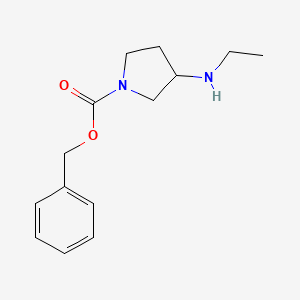

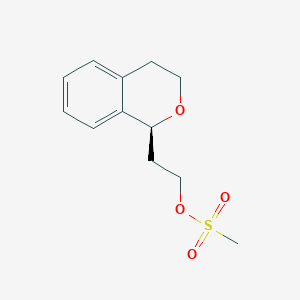
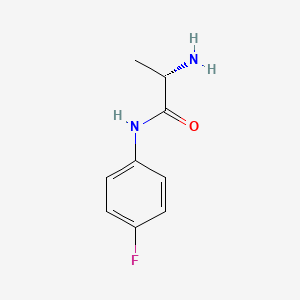
![2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B3204045.png)